5,6-Dimethyl-2,3-dihydro-1H-inden-1-amine
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Overview
Description
5,6-Dimethyl-2,3-dihydro-1H-inden-1-amine is an organic compound with the molecular formula C11H15N It is a derivative of indene, featuring a dihydro-indenamine structure with two methyl groups at the 5 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-2,3-dihydro-1H-inden-1-amine typically involves the reduction of 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one. One common method is the catalytic hydrogenation of the corresponding ketone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is usually carried out in an appropriate solvent like ethanol or methanol at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be further reduced to form saturated amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation with Pd/C
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Saturated amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
5,6-Dimethyl-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological pathways.
Mechanism of Action
The mechanism by which 5,6-Dimethyl-2,3-dihydro-1H-inden-1-amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and stability. The exact molecular targets and pathways involved would vary based on the context of its use .
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethyl-2,3-dihydro-1H-inden-1-one: The ketone precursor to the amine.
2,3-Dihydro-1H-inden-1-amine: Lacks the methyl groups at the 5 and 6 positions.
5,6-Dimethyl-2,3-dihydro-1H-inden-1-ol: An alcohol derivative with hydroxyl group instead of amine.
Uniqueness
5,6-Dimethyl-2,3-dihydro-1H-inden-1-amine is unique due to the presence of both the dihydro-indenamine structure and the two methyl groups, which can influence its reactivity and interactions with other molecules. These structural features may enhance its stability and specificity in various applications compared to its analogs[4][4].
Properties
Molecular Formula |
C11H15N |
---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
5,6-dimethyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C11H15N/c1-7-5-9-3-4-11(12)10(9)6-8(7)2/h5-6,11H,3-4,12H2,1-2H3 |
InChI Key |
MMXRVPWEHDETCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)C(CC2)N |
Origin of Product |
United States |
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